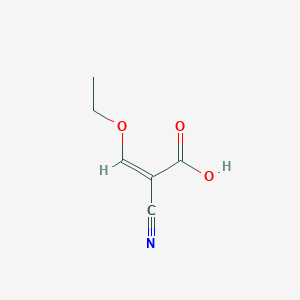

(2Z)-2-cyano-3-ethoxyprop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-cyano-3-ethoxyprop-2-enoic acid is an organic compound with the molecular formula C6H7NO3. It is also known by its IUPAC name, (2Z)-2-cyano-3-ethoxy-2-propenoic acid . This compound is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a propenoic acid backbone.

Preparation Methods

The synthesis of 2-cyano-3-ethoxyprop-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with acetaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-cyano-3-ethoxyprop-2-enoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-ethoxyprop-2-enoic acid derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-cyano-3-ethoxyprop-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other complex molecules.

Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates.

Mechanism of Action

The mechanism of action of 2-cyano-3-ethoxyprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis or substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

2-cyano-3-ethoxyprop-2-enoic acid can be compared with other similar compounds, such as:

2-cyano-3-methoxyprop-2-enoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

2-cyano-3-ethoxyacrylic acid: Similar structure but with an acrylic acid backbone.

2-cyano-3-ethoxybut-2-enoic acid: Similar structure but with a butenoic acid backbone.

The uniqueness of 2-cyano-3-ethoxyprop-2-enoic acid lies in its specific combination of functional groups, which confer distinct reactivity and properties compared to its analogs .

Biological Activity

(2Z)-2-cyano-3-ethoxyprop-2-enoic acid is an organic compound belonging to the class of α,β-unsaturated carboxylic acids. This compound features a cyano group and an ethoxy substituent, which contribute to its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound is characterized by its unsaturation and the presence of both cyano and ethoxy functional groups, which enhance its reactivity and versatility in organic synthesis.

Research indicates that this compound exhibits various biological activities, primarily linked to its ability to inhibit certain enzymes involved in metabolic processes. Notably, it has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a critical role in the metabolism of corticosteroids. Inhibition of this enzyme can lead to increased insulin sensitivity and reduced glucose production in the liver, making it a potential candidate for treating metabolic syndromes such as type 2 diabetes .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Metabolic Disorders : By inhibiting 11β-HSD1, this compound may help manage conditions associated with insulin resistance and obesity .

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating potential for treating inflammatory diseases .

- Agrochemical Uses : Its derivatives may serve as herbicides or pesticides due to their biological activity against specific plant pathogens .

Case Studies

Several studies have investigated the effects of this compound on metabolic pathways:

- In Vivo Studies : Research on transgenic mice overexpressing 11β-HSD1 demonstrated that inhibition by this compound resulted in lower plasma glucose levels and improved lipid profiles, suggesting a beneficial effect on metabolic health .

- In Vitro Studies : Cell culture experiments indicated that treatment with this compound led to decreased secretion of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl acrylate | α,β-unsaturated ester | Used extensively in polymer chemistry |

| 3-Cyanoacrylate | α,β-unsaturated nitrile | Known for rapid polymerization properties |

| 4-Cyanobutenoic acid | α,β-unsaturated carboxylic acid | Exhibits anti-inflammatory properties |

| 3-Ethoxyacrylonitrile | α,β-unsaturated nitrile | Used in synthesis of complex organic molecules |

These compounds share structural similarities with this compound but exhibit distinct biological activities that may complement or enhance its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-2-cyano-3-ethoxyprop-2-enoic acid, and how can reaction conditions be tailored to improve yield?

The synthesis of α,β-unsaturated cyanoesters like this compound typically involves condensation reactions between cyanoacetic acid derivatives and carbonyl compounds. Key steps include:

- Base-catalyzed Knoevenagel condensation : Reacting ethyl cyanoacetate with an appropriate aldehyde or ketone in ethanol, using catalysts like piperidine or ammonium acetate.

- Temperature control : Maintaining reflux conditions (~80°C) to drive the reaction while avoiding thermal decomposition of the cyano group.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful purification to remove traces that interfere with crystallization.

For example, similar compounds (e.g., ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate) were synthesized via lithium salt intermediates and characterized by X-ray crystallography, highlighting the importance of steric and electronic effects in directing regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.5–7.5 ppm indicate vinylic protons (Z-configuration confirmed by coupling constants J = 10–12 Hz).

- ¹³C NMR : The cyano group (C≡N) appears at ~115–120 ppm, while the carbonyl (C=O) resonates at ~165–170 ppm.

- IR Spectroscopy : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxylic acid and ethoxy groups) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact with irritants like cyano groups.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb cyano-containing compounds using activated carbon .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

DFT studies using hybrid functionals (e.g., B3LYP with exact exchange terms) are critical for modeling:

- Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the cyano and carbonyl groups, explaining electrophilic reactivity.

- Reaction Pathways : Transition states for Knoevenagel condensation can be optimized using basis sets like 6-31G(d,p), with solvation effects modeled via COSMO.

- Spectroscopic Validation : Compare computed IR/NMR spectra with experimental data to validate accuracy (average deviations <5%) .

Q. How do electron-withdrawing groups (e.g., cyano, ethoxy) influence intermolecular interactions in crystal packing?

- Hydrogen Bonding : The carboxylic acid group forms dimers via O–H···O interactions, while the ethoxy group participates in C–H···O contacts.

- π-π Stacking : The conjugated enoate system enables stacking with aromatic substituents, as observed in derivatives like ethyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate.

- SHELX Refinement : Challenges include modeling disorder in flexible ethoxy chains; anisotropic displacement parameters improve accuracy .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Functional Selection : Test multiple functionals (e.g., M06-2X for non-covalent interactions vs. ωB97XD for dispersion effects).

- Solvent and Temperature Corrections : Include implicit solvent models (e.g., SMD) and Gibbs free energy corrections at experimental temperatures.

- Experimental Cross-Validation : Use kinetic isotope effects or isotopic labeling to probe mechanistic discrepancies .

Q. How can quantum mechanical calculations be integrated with NMR data to confirm stereochemistry?

- Chemical Shift Calculations : Use gauge-invariant atomic orbitals (GIAO) in DFT to predict ¹H/¹³C shifts.

- DP4 Probability Analysis : Statistically compare computed vs. experimental shifts to assign Z/E configurations with >95% confidence.

- Case Study : For ethyl (2Z)-2-cyano-3-(methoxyamino)prop-2-enoate, calculated shifts matched observed data within 0.3 ppm, confirming the Z-configuration .

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

(Z)-2-cyano-3-ethoxyprop-2-enoic acid |

InChI |

InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9)/b5-4- |

InChI Key |

AVAQZFUVMGMHSC-PLNGDYQASA-N |

Isomeric SMILES |

CCO/C=C(/C#N)\C(=O)O |

Canonical SMILES |

CCOC=C(C#N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.